

Xestoaminol C: A Bioactive Marine Sphingoid with Therapeutic Potential

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Compound of Interest

Compound Name: Xestoaminol C

Cat. No.: B1257037

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xestoaminol C, a sphingoid base natural product first isolated from the marine sponge *Xestospongia* sp., has emerged as a molecule of significant interest in the field of marine biotechnology and drug discovery. This technical guide provides a comprehensive overview of **Xestoaminol C**, including its chemical properties, marine sources, and known biological activities. While quantitative bioactivity data for **Xestoaminol C** is limited in publicly available literature, this guide presents detailed information on its potent stereoisomer, 3-epi-**xestoaminol C**, which exhibits notable antitubercular and cytotoxic effects. This document details the experimental protocols for key bioassays, outlines a proposed mechanism of action based on studies of its epimer, and provides a foundational resource for researchers investigating the therapeutic applications of this fascinating marine natural product.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical structures with potent biological activities. Among these, marine sponges of the genus *Xestospongia* have proven to be a rich source of novel secondary metabolites. **Xestoaminol C**, a 1,2-aminoalcohol, was first identified as a constituent of a Fijian *Xestospongia* species.^[1] It belongs to the class of sphingoid bases, which are important structural components of cell membranes and are involved in various signaling pathways.^{[2][3]} Initial reports highlighted its

potential as an antimicrobial, anthelmintic, and reverse transcriptase inhibitory agent, although specific quantitative data were not extensively detailed.[1]

More recently, the discovery and biological evaluation of its stereoisomer, 3-epi-**xestoaminol C**, from the New Zealand brown alga *Xiphophora chondrophylla*, has shed more light on the potential bioactivities of this structural class.[4] This guide synthesizes the available information on **Xestoaminol C** and its epimer to provide a thorough technical resource for the scientific community.

Chemical Properties and Structure

Xestoaminol C is characterized by a C14 alkyl chain with an amino group at the C-2 position and a hydroxyl group at the C-3 position. Its chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	(2S,3R)-2-aminotetradecan-3-ol	[3][5]
Molecular Formula	C ₁₄ H ₃₁ NO	[5]
Molecular Weight	229.40 g/mol	[5]
Canonical SMILES	CCCCCCCCCCC--INVALID-LINK--N">C@HO	[5]
InChI Key	WMUMHAZHWIUBPN-UONOGXRCSA-N	[3][5]
CAS Number	129825-28-1	
Class	1,2-aminoalcohol, Sphingoid base	[2][3]

Marine Sources and Isolation

Xestospongia sp.

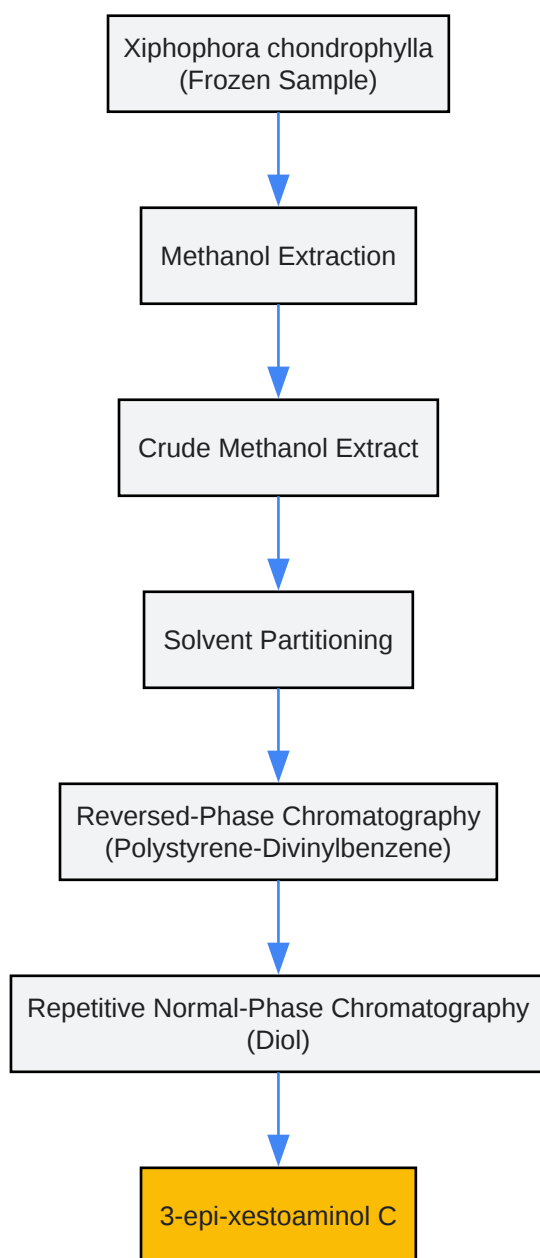
Xestoaminol C was first isolated from a marine sponge of the genus *Xestospongia*, collected in Fiji.^[1]

Isolation Protocol (General): The frozen sponge tissue is typically extracted with a polar solvent such as methanol. The resulting crude extract is then subjected to a series of chromatographic separation techniques. A common workflow involves initial partitioning between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. Further purification is achieved through column chromatography, often using silica gel, reversed-phase C18 silica gel, or other specialized stationary phases, with a gradient of solvents to elute the compounds of interest. The fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and isolate the pure compound.

Xiphophora chondrophylla (for 3-epi-xestoaminol C)

A stereoisomer of **Xestoaminol C**, 3-epi-**xestoaminol C**, was isolated from the New Zealand brown alga *Xiphophora chondrophylla*.^[4] The isolation of this related compound provides a detailed example of the methodologies used for this class of molecules.

Isolation Workflow for 3-epi-**xestoaminol C** from *Xiphophora chondrophylla*



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Figure 1. Isolation workflow for 3-epi-xestoaminol C.

Biological Activity

While the initial discovery of **Xestoaminol C** highlighted its broad bioactivity, detailed quantitative data in the public domain is scarce. However, the comprehensive biological evaluation of its stereoisomer, 3-epi-xestoaminol C, provides significant insights into the potential therapeutic applications of this structural scaffold.

Quantitative Bioactivity of 3-epi-xestoaminol C

The following table summarizes the reported in vitro biological activities of 3-epi-xestoaminol C.

Activity Type	Target	Assay	Result (IC ₅₀ /MIC)	Source
Antitubercular	Mycobacterium tuberculosis H37Ra	Microplate Alamar Blue Assay	IC ₅₀ : 19.4 µM	[6]
Cytotoxicity	Human promyelocytic leukemia (HL-60)	MTT Assay	IC ₅₀ : 8.8 µM	[6]
Cytotoxicity	Human embryonic kidney (HEK) cells	MTT Assay	IC ₅₀ : 18.0 µM	[6]
Antimicrobial	Mycobacterium tuberculosis H37Ra	-	MIC: 65 µM	[6]

Reported Bioactivities of Xestoaminol C

- Reverse Transcriptase Inhibition: The original publication on **Xestoaminol C** reported it to be a potent inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1] However, specific IC₅₀ values from this initial study are not readily available in public databases.
- Antimicrobial and Anthelmintic Activity: **Xestoaminol C** was also described as having significant antimicrobial and anthelmintic properties.[1]

Proposed Mechanism of Action

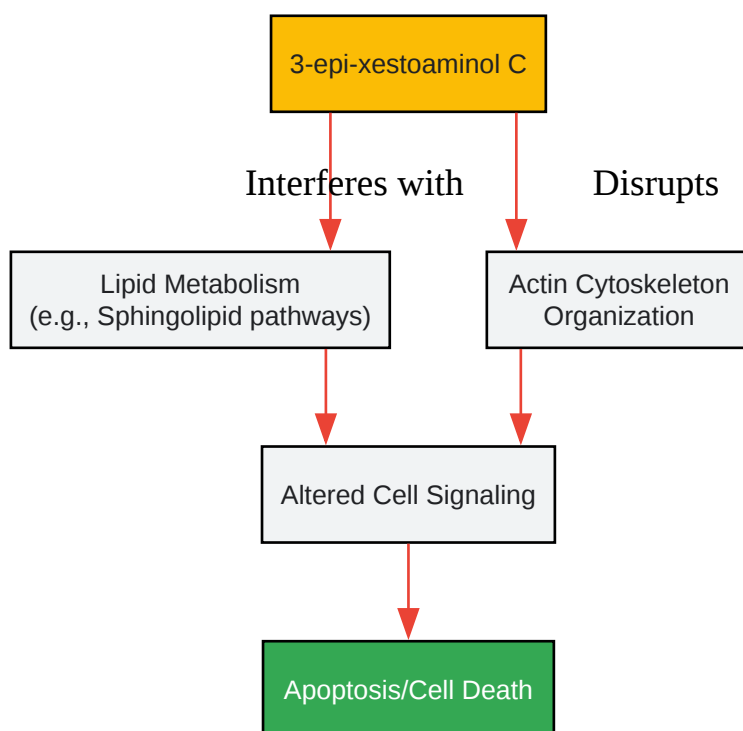
Direct studies on the mechanism of action of **Xestoaminol C** are not yet published. However, research on its epimer, 3-epi-xestoaminol C, using yeast chemical genomics has provided

valuable clues. This technique identified several cellular processes that are affected by the compound, suggesting a multi-targeted mode of action.

The primary pathways identified include:

- **Lipid Metabolism:** As a sphingoid base, it is plausible that **Xestoaminol C** and its analogs interfere with lipid metabolism and signaling pathways.
- **Actin Cytoskeleton Organization:** Disruption of the actin cytoskeleton has been observed with other related 1-deoxysphingoids.

Proposed Signaling Pathway Disruption by 3-epi-xestoaminol C



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Figure 2. Proposed mechanism of action of 3-epi-xestoaminol C.

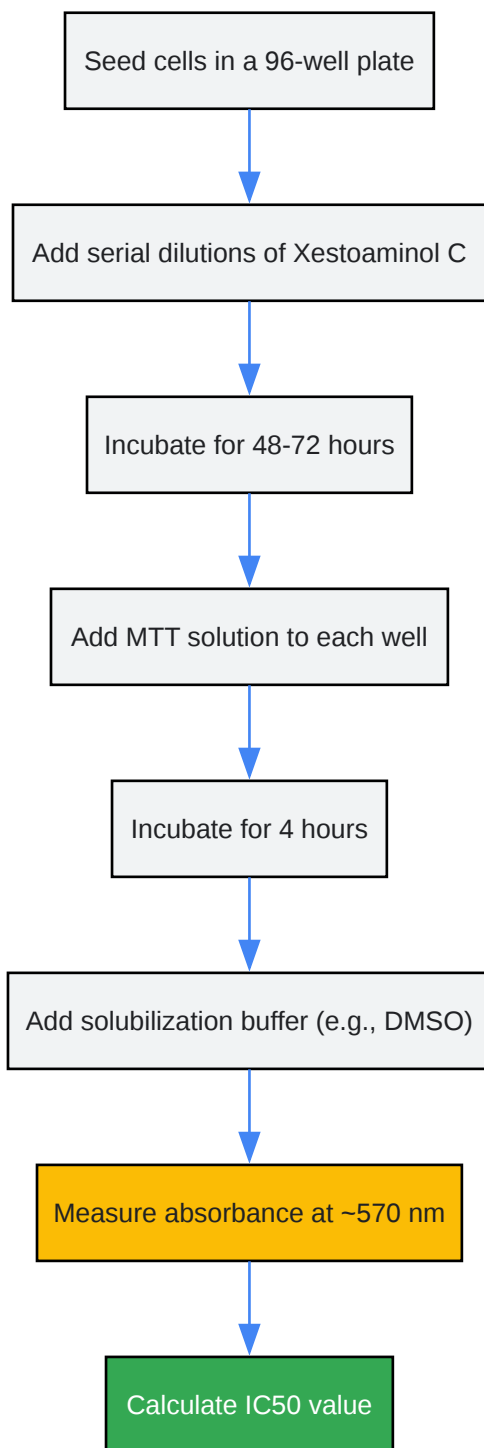
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 3-epi-xestoaminol C and are standard protocols for assessing the bioactivity of natural products.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured mammalian cells.

Workflow for MTT Cytotoxicity Assay



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Figure 3. Workflow for a typical MTT cytotoxicity assay.

Methodology:

- **Cell Seeding:** Plate cells (e.g., HL-60, HEK) in a 96-well microtiter plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **Xestoaminol C** in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
- **Incubation:** Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer, to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., *M. tuberculosis*) in a suitable broth medium.
- Serial Dilution of Compound: In a 96-well microtiter plate, perform serial twofold dilutions of **Xestoaminol C** in the broth medium.
- Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
- Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

This assay is used to screen for inhibitors of reverse transcriptase.

Methodology:

- Reaction Setup: In a microtiter plate, a reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dUTP, e.g., with digoxigenin), and the reverse transcriptase enzyme. The test compound (**Xestoaminol C**) at various concentrations is added to the wells.
- Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.
- Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (if the primer is biotinylated). The incorporated labeled dUTP is then detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) and a colorimetric substrate.
- Data Analysis: The amount of color produced is proportional to the activity of the reverse transcriptase. The IC_{50} value is determined by measuring the inhibition of the enzyme activity at different concentrations of the compound.

Future Perspectives and Conclusion

Xestoaminol C represents a promising scaffold for the development of new therapeutic agents. While the initial biological screening was positive, a more detailed and quantitative evaluation of its bioactivities is warranted. The potent antitubercular and cytotoxic activities of its stereoisomer, 3-epi-**xestoaminol C**, strongly suggest that **Xestoaminol C** itself is likely to possess significant biological effects that deserve further investigation.

Future research should focus on:

- **Total Synthesis:** The development of an efficient total synthesis route for **Xestoaminol C** and its analogs would enable detailed structure-activity relationship (SAR) studies and provide a sustainable supply for further preclinical development.
- **Quantitative Bioactivity Screening:** A comprehensive screening of **Xestoaminol C** against a panel of cancer cell lines, pathogenic microbes, and viral enzymes (particularly reverse transcriptase) is needed to identify its most promising therapeutic applications.
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and signaling pathways affected by **Xestoaminol C** will be crucial for its development as a drug candidate.

In conclusion, **Xestoaminol C** is a bioactive marine natural product with a compelling profile for further investigation. This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this marine sphingoid into clinical applications.

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